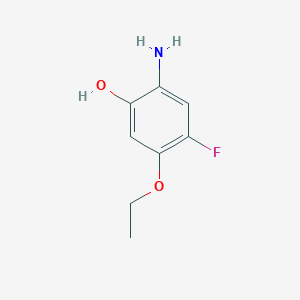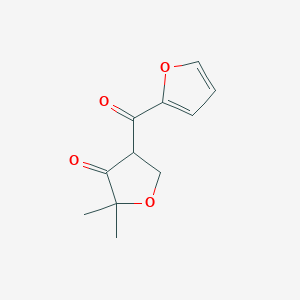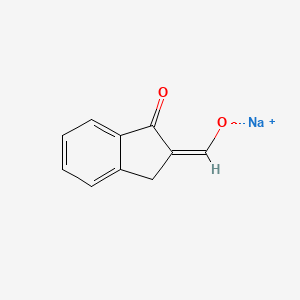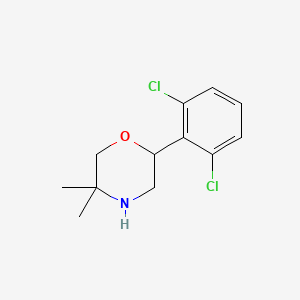
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is a chemical compound with the molecular formula C7H11F3N2O It is known for its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include trifluoroacetic anhydride and pyrrolidine, with the reaction often taking place in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in the laboratory. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-N-(pyrrolidin-2-yl)propanamide
- 3,3,3-trifluoro-N-(pyrrolidin-4-yl)propanamide
- 3,3,3-trifluoro-N-(piperidin-3-yl)propanamide
Uniqueness
3,3,3-trifluoro-N-(pyrrolidin-3-yl)propanamide is unique due to its specific trifluoromethyl and pyrrolidine structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and development, offering potential advantages over similar compounds in various applications.
Properties
Molecular Formula |
C7H11F3N2O |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-pyrrolidin-3-ylpropanamide |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)3-6(13)12-5-1-2-11-4-5/h5,11H,1-4H2,(H,12,13) |
InChI Key |
MJRGNMIPXMVHHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


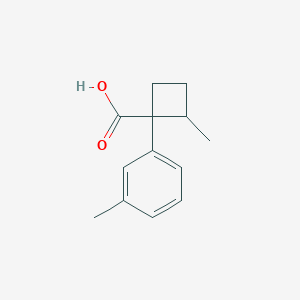
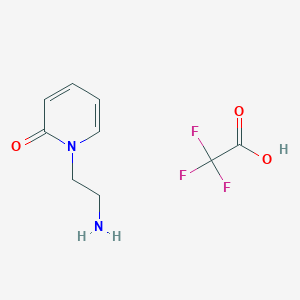
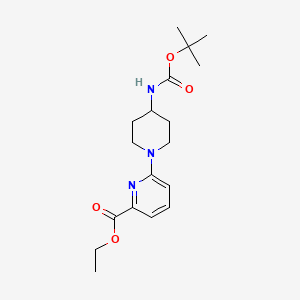
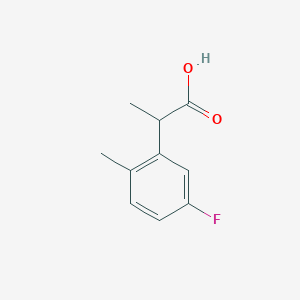
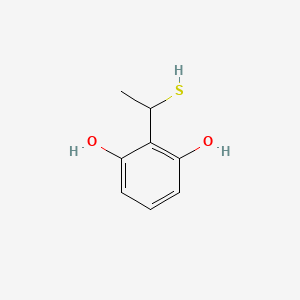
![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
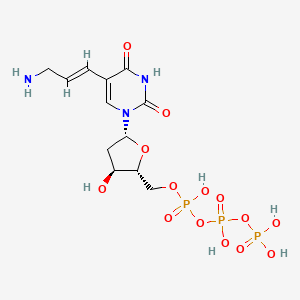
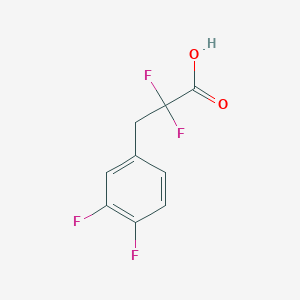
![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
